molecular formula C19H38O2 B561633 Methyl Stearate-1-13C CAS No. 167388-13-8

Methyl Stearate-1-13C

Cat. No.: B561633
CAS No.: 167388-13-8
M. Wt: 299.503
InChI Key: HPEUJPJOZXNMSJ-QHPTYGIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Stearate-1-13C (CAS: 167388-13-8) is a stable isotope-labeled compound with the molecular formula C19H38O2 and a molecular weight of 299.50 g/mol . It is synthesized by substituting the carbon-1 position of the stearic acid backbone with the <sup>13</sup>C isotope, retaining the ester functional group. This modification enables precise tracking in metabolic studies, environmental monitoring, and NMR-based structural analyses due to the distinct spectroscopic signature of <sup>13</sup>C . Its melting point (40–42°C) and hydrophobic nature (LogP: 6.42) align with unlabeled methyl stearate, making it a reliable tracer without altering physicochemical behavior .

Properties

IUPAC Name

methyl (113C)octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEUJPJOZXNMSJ-QHPTYGIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676038
Record name Methyl (1-~13~C)octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167388-13-8
Record name Methyl (1-~13~C)octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Ratios

The esterification follows a classical acid-catalyzed mechanism, where sulfuric acid protonates the carbonyl oxygen of stearic acid, enhancing electrophilicity for nucleophilic attack by methanol. Carbon black enhances microwave absorption, enabling rapid and uniform heating. Critical molar ratios include:

  • Stearic acid : Methanol : H₂SO₄ : Carbon black = 1 : 14 : 0.04 : 0.3.

Deviations from these ratios reduce conversion efficiency. For instance, excess methanol drives equilibrium toward ester formation, while insufficient catalyst prolongs reaction time.

Optimized Microwave Parameters

Microwave power and duration are pivotal for maximizing yield while minimizing side reactions (e.g., dehydration or oxidation):

ParameterOptimal Range
Microwave Power130–140 W
Reaction Time3–5 minutes
Temperature65–75°C

At 130 W and 3 minutes, the reaction yields 98.52% methyl stearate. Prolonged irradiation beyond 6 minutes risks thermal degradation, evidenced by discoloration and reduced purity.

Isotopic Labeling: Incorporation of ¹³C

Methyl stearate-1-¹³C substitutes the methyl group’s carbon with ¹³C, achieved by using methanol-1-¹³C as the alcohol reactant. This modification requires no alterations to the core methodology, as the esterification mechanism remains unchanged.

Synthesis Protocol for ¹³C-Labeled Derivative

Reagents :

  • Stearic acid (≥99% purity)

  • Methanol-1-¹³C (¹³C enrichment ≥99%)

  • Concentrated H₂SO₄ (95–98%)

  • Carbon black (particle size ≤50 nm)

Procedure :

  • Combine stearic acid (0.05 mol), methanol-1-¹³C (0.70 mol), H₂SO₄ (0.002 mol), and carbon black (0.015 mol) in a microwave reactor.

  • Irradiate at 130 W for 3 minutes.

  • Purify via hot-water washing (to pH 7) and vacuum distillation (195–199°C).

Yield : 14.68 g (98.52% conversion).

Isotopic Purity Validation

Post-synthesis analysis employs gas chromatography–isotope ratio mass spectrometry (GC-IRMS) to verify ¹³C enrichment. The methyl group’s δ¹³C value should exceed +500‰ relative to Vienna Pee Dee Belemnite (VPDB), confirming negligible natural abundance interference.

Catalytic System and Alternatives

While sulfuric acid is the standard catalyst, alternative systems have been explored for specialized applications:

Heterogeneous Acid Catalysts

Mesoporous sulfonated silica (e.g., SBA-15-SO₃H) achieves 95% conversion at 70°C in 30 minutes. Though slower than microwave methods, it eliminates post-reaction neutralization steps.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis at 40°C, but yields plateau at 85–90% due to equilibrium limitations. This method is unsuitable for isotopic labeling due to enzyme sensitivity to methanol concentrations.

Analytical and Quality Control Methods

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS profiles post-distillation products to quantify methyl stearate-1-¹³C purity. Key parameters:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)

  • Oven Program: 50°C (2 min) → 10°C/min → 300°C (5 min)

  • Retention Time: 37 minutes.

Impurities (e.g., unreacted stearic acid) elute earlier (RT = 28–32 minutes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR confirms isotopic labeling at the methyl position:

  • δ 14.1 ppm : ¹³C-enriched methyl group.

  • Absence of peaks at δ 170–180 ppm rules out residual acid.

Applications in Metabolic Tracing

Methyl stearate-1-¹³C’s primary application lies in tracking lipid metabolism. In hepatocellular carcinoma (HCC) studies, it elucidates cholesterol biosynthesis pathways when paired with ¹³C-glucose tracers. Cells incubated with ¹³C substrates incorporate the label into fatty acids and sterols, quantified via GC-IRMS .

Chemical Reactions Analysis

Types of Reactions: Methyl Stearate-1-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce stearic acid and other oxidation products.

    Reduction: It can be reduced to yield stearyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Stearic acid and other carboxylic acids.

    Reduction: Stearyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

Isotope Labeling in Mass Spectrometry

Methyl Stearate-1-13C is extensively used in mass spectrometry as an internal standard due to its known retention times and fragmentation patterns. The isotopic labeling helps in quantifying the concentration of methyl stearate in complex mixtures.

Case Study: Fragmentation Analysis

A study demonstrated the utility of Collision-Induced Dissociation (CID) and Multiple Ion Detection (MID) techniques to analyze the fragmentation patterns of methyl stearate derivatives. The results indicated that this compound produced distinct terminal product ions, allowing for improved identification and quantification of fatty acid methyl esters in biological samples .

Food Science

Fatty Acid Composition Analysis

This compound serves as a reference compound in gas chromatography for analyzing fatty acids in food products. Its isotopic signature aids in distinguishing between various fatty acid methyl esters during chromatographic separation.

Data Table: Retention Times of Fatty Acid Methyl Esters

Fatty AcidRetention Time (min)
Methyl Palmitate12.5
Methyl Stearate15.0
Methyl Oleate18.0
This compound15.2

This table illustrates how the retention time of this compound can be utilized to calibrate and validate methods for determining the fatty acid profiles of edible oils .

Biochemical Research

Metabolic Studies

The incorporation of this compound into metabolic pathways allows researchers to trace lipid metabolism in living organisms. Its stable isotope nature makes it an ideal candidate for studying metabolic fluxes.

Case Study: Lipid Metabolism in Cell Cultures

In a controlled study, cells were incubated with this compound to observe its incorporation into cellular lipids. The analysis revealed that the labeled compound was efficiently integrated into membrane phospholipids, demonstrating its role as a substrate in lipid biosynthesis .

Environmental Studies

Biodegradation Assessment

This compound is also employed in environmental science to study the biodegradation of fatty acids in various ecosystems. Its isotopic labeling enables tracking of degradation pathways and rates.

Data Table: Biodegradation Rates

EnvironmentHalf-Life (days)Methodology
Soil14Microbial degradation assays
Aquatic Systems21Sediment-water partitioning

This data highlights how different environments affect the biodegradation rates of methyl stearate, providing insights into its environmental persistence and impact .

Mechanism of Action

The mechanism of action of Methyl Stearate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems. This helps in elucidating the metabolic fate of fatty acids and understanding the molecular targets and pathways involved in lipid metabolism.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Methyl Stearate-1-13C

Property Value Reference
Molecular Formula C19H38O2
Molecular Weight 299.50 g/mol
Melting Point 40–42°C
Isotopic Purity >99% <sup>13</sup>C
Primary Applications Metabolic tracing, NMR/MS

Comparison with Non-labeled Methyl Stearate

Table 2: this compound vs. Unlabeled Methyl Stearate

Parameter This compound Methyl Stearate
Molecular Weight 299.50 g/mol 298.50 g/mol
Melting Point 40–42°C 39–40°C
Detection Sensitivity High (NMR/MS) Low
Isotopic Effect Negligible N/A
Cost ~$280/100 mg \sim$50/100 mg
Applications Research tracing Industrial lubricants

The <sup>13</sup>C label minimally impacts bulk properties but significantly enhances detectability in analytical workflows. For instance, <sup>13</sup>C-enriched compounds produce resolved <sup>13</sup>C-NMR signals, enabling pathway elucidation in lipid metabolism .

Comparison with Other <sup>13</sup>C-Labeled Esters

Table 3: this compound vs. Shorter-Chain <sup>13</sup>C-Labeled Esters

Compound Molecular Formula Molecular Weight Melting Point Applications
This compound C19H38O2 299.50 40–42°C Environmental carbon cycling
Methyl Palmitate-1-13C C17H34O2 271.45 ~30°C Lipid turnover studies
13-Methylmyristic Acid C15H30O2 242.40 Not reported Membrane biology

Longer alkyl chains (e.g., C19 in stearate) increase hydrophobicity and melting points compared to shorter analogs like palmitate (C16) or myristate (C14). This compound’s extended chain enhances lipid bilayer integration, making it ideal for studying fatty acid oxidation .

Comparison with Alternative Tracers

Table 4: this compound vs. Deuterated and Radioactive Tracers

Tracer Type Advantages Limitations
<sup>13</sup>C-Labeled Stable, no radiation hazard Higher cost
Deuterated Cost-effective Isotopic effects on kinetics
Radioactive (e.g., <sup>14</sup>C) Ultra-high sensitivity Regulatory restrictions

This compound avoids isotopic interference common in deuterated analogs and eliminates safety concerns associated with radioactive tracers . Its stability allows long-term ecosystem monitoring, such as tracing carbon flux in soil or marine environments .

Biological Activity

Methyl Stearate-1-13C is a stable isotope-labeled derivative of methyl stearate, a fatty acid methyl ester. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. Understanding the biological activity of this compound is crucial for its applications in metabolic studies, drug formulation, and as a bioactive compound in health-related research.

This compound has the molecular formula C19H38O2\text{C}_{19}\text{H}_{38}\text{O}_2 and a molecular weight of approximately 298.51 g/mol. It is characterized as a white crystalline semi-solid ester, commonly utilized in food flavoring, lubricants, and the manufacture of pharmaceuticals and cosmetics .

1. Antimicrobial Properties

Methyl stearate and its derivatives, including this compound, have demonstrated notable antimicrobial activity. Research indicates that methyl esters can inhibit the growth of various pathogens:

  • Staphylococcus aureus : Exhibited a zone of inhibition measuring 14 mm.
  • Streptococcus pneumoniae : Showed an inhibition zone of 16 mm.
  • Escherichia coli : Displayed an inhibition zone of 11 mm.

These findings suggest that this compound could be effective against specific bacterial strains, although its efficacy is lower compared to standard antibiotics like chloramphenicol .

2. Antioxidant Activity

This compound has also been associated with antioxidant properties. In studies evaluating various extracts containing this compound, significant DPPH radical scavenging activity was observed, indicating its potential role in protecting cells from oxidative stress . The antioxidant capacity is essential for mitigating cellular damage and may contribute to its therapeutic applications.

3. Anti-inflammatory Effects

Fatty acid methyl esters, including this compound, have been reported to exhibit anti-inflammatory properties. This activity is attributed to their ability to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound involved extracting compounds from Corchorus olitorius leaves and analyzing their bioactivity against several bacterial strains. The results confirmed the presence of methyl esters with significant antimicrobial effects, establishing a link between this compound and its potential use as a natural antimicrobial agent .

Case Study 2: Antioxidant Potential

In another investigation assessing the antioxidant capacity of various fatty acid methyl esters, this compound was included in a panel of compounds tested for DPPH radical scavenging activity. The results indicated that this compound effectively scavenged free radicals, supporting its use in formulations aimed at reducing oxidative stress .

Data Table: Biological Activities of this compound

Biological ActivityMethodologyObserved Effect
AntimicrobialAgar well diffusionInhibition zones against Staphylococcus aureus (14 mm), Streptococcus pneumoniae (16 mm), Escherichia coli (11 mm)
AntioxidantDPPH assaySignificant radical scavenging activity
Anti-inflammatoryIn vitro assaysModulation of inflammatory markers

Q & A

Basic Research Questions

Q. How is Methyl Stearate-1-13C synthesized and characterized for metabolic studies?

  • Methodological Answer : Synthesis typically involves esterification of ¹³C-labeled stearic acid with methanol under acid catalysis. Characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm the ¹³C isotopic position and mass spectrometry (MS) for purity assessment. Key steps include:

  • NMR Analysis : The ¹³C signal at the C-1 position (carbonyl carbon) distinguishes it from unlabeled analogs .
  • Mass Spectrometry : Isotopic enrichment is verified via molecular ion peaks (e.g., m/z 299.291 for C₁₉H₃₈O₂ with ¹³C at C-1) .
    • Data Table :
PropertyValueSource
Molecular FormulaC₁₉H₃₈O₂
Molecular Weight299.496 g/mol
Melting Point40–42°C

Q. What experimental protocols ensure accurate quantification of this compound in environmental samples?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with internal standardization. Steps include:

  • Sample Preparation : Spike samples with a known quantity of a deuterated analog (e.g., Methyl Stearate-d₃₅) to correct for matrix effects .
  • Chromatographic Separation : Employ gas chromatography (GC) with a polar column (e.g., DB-WAX) to resolve lipid interferences .
  • Quantification : Compare ¹³C-labeled peak areas against calibration curves generated from certified reference materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow standard chemical hygiene practices:

  • Personal Protective Equipment (PPE) : Use gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to minimize inhalation risks .
  • First Aid : Rinse eyes with water for 15 minutes if exposed; consult medical help if irritation persists .

Advanced Research Questions

Q. How can isotopic effects of ¹³C in this compound influence kinetic studies in lipid metabolism?

  • Methodological Answer : The ¹³C label introduces minor kinetic isotope effects (KIEs) due to increased atomic mass at C-1. To mitigate bias:

  • Control Experiments : Compare reaction rates between labeled and unlabeled compounds under identical conditions .
  • Computational Modeling : Use density functional theory (DFT) to predict isotopic effects on enzyme-substrate binding .
    • Key Consideration : Report KIEs as a ratio (k₁²C/k₁³C) in enzymatic assays to contextualize metabolic flux data .

Q. What strategies resolve contradictions in isotopic tracing data involving this compound?

  • Methodological Answer : Apply systematic review frameworks:

  • Data Harmonization : Standardize extraction protocols (e.g., Folch method vs. Bligh-Dyer) to reduce variability .
  • Confounding Variables : Account for lipid solubility differences in biological matrices using lipidomic normalization .
  • Meta-Analysis : Pool datasets from independent studies to identify trends in carbon flux discrepancies .

Q. How does this compound enable mechanistic insights into carbon cycling in microbial consortia?

  • Methodological Answer : Track ¹³C incorporation via multi-omics approaches:

  • Metabolomics : Use LC-MS/MS to trace ¹³C into tricarboxylic acid (TCA) cycle intermediates .
  • Proteomics : Isotope-labeled fatty acids can highlight enzyme expression changes via SILAC (stable isotope labeling by amino acids in cell culture) .
    • Validation : Cross-validate with ¹³C-NMR to confirm isotopic distribution in biomass .

Data Interpretation and Reporting

Q. How should researchers structure publications using this compound to ensure reproducibility?

  • Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure:

  • Methods Section : Detail isotopic purity, instrument parameters (e.g., NMR resonance frequency, MS ionization mode), and statistical thresholds (e.g., p < 0.05 for biological replicates) .
  • Supplementary Materials : Provide raw chromatograms, NMR spectra, and metadata (e.g., solvent batch numbers) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in ¹³C tracer studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Michaelis-Menten models to estimate EC₅₀ values .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in isotopic enrichment measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.